molecular formula C12H10N4O B13689532 5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole

5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole

Cat. No.: B13689532
M. Wt: 226.23 g/mol
InChI Key: JZUPCUVDQXPTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD33022515 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of MFCD33022515 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions, to form intermediate compounds.

    Intermediate Processing: These intermediates are then processed further through reactions such as condensation, cyclization, or substitution to form the desired compound.

    Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity and yield.

Industrial production methods for MFCD33022515 are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize by-products.

Chemical Reactions Analysis

MFCD33022515 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving agents like sodium borohydride or lithium aluminum hydride can convert MFCD33022515 into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD33022515 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: MFCD33022515 is used in the production of materials with specific properties, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of MFCD33022515 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4-imidazol-1-ylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H10N4O/c13-12-7-11(15-17-12)9-1-3-10(4-2-9)16-6-5-14-8-16/h1-8H,13H2

InChI Key

JZUPCUVDQXPTIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.